molecular formula C20H20N4OS2 B292815 1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone

1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone

Cat. No. B292815
M. Wt: 396.5 g/mol
InChI Key: MXFARUWETBHWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of 1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone is not fully understood. However, it has been shown to interact with various biomolecules, including enzymes and proteins, and to modulate their activity. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria, and can also modulate the activity of various enzymes. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, and may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone in lab experiments include its potential as a drug delivery agent and its ability to modulate the activity of various biomolecules. However, the limitations of using this compound include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone. These include further studies on its mechanism of action, its potential as a drug delivery agent, and its therapeutic potential in various diseases. Additionally, future research could focus on improving the solubility and bioavailability of this compound, as well as exploring its potential as a tool for studying the interactions between biomolecules.

Synthesis Methods

The synthesis of 1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone involves the reaction of 4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of triethylamine. The reaction takes place in dichloromethane at room temperature, and the product is obtained after purification by column chromatography.

Scientific Research Applications

1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone has been studied for its potential use in various fields of science. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer, bacterial and viral infections, and neurological disorders. In pharmacology, this compound has been studied for its potential as a drug delivery agent and as a tool for studying the mechanism of action of various drugs. In biochemistry, this compound has been studied for its interactions with various biomolecules, including enzymes, proteins, and nucleic acids.

properties

Molecular Formula

C20H20N4OS2

Molecular Weight

396.5 g/mol

IUPAC Name

1-[[4-ethyl-5-(phenothiazin-10-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]propan-2-one

InChI

InChI=1S/C20H20N4OS2/c1-3-23-19(21-22-20(23)26-13-14(2)25)12-24-15-8-4-6-10-17(15)27-18-11-7-5-9-16(18)24/h4-11H,3,12-13H2,1-2H3

InChI Key

MXFARUWETBHWMQ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)C)CN2C3=CC=CC=C3SC4=CC=CC=C42

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C)CN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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